N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide

Tubulin polymerization Indoline-sulfonamide Medicinal chemistry

N-(2-(Indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide (CAS 1021223-48-2; molecular formula C23H23N3O4S; molecular weight 437.5 g/mol) is a synthetic small molecule that incorporates an indoline ring, a 2-oxoethyl linker, a 4‑methoxybenzyl group, and a pyridine‑3‑sulfonamide moiety. The compound belongs to the broader class of indoline‑sulfonamides, which have been patented as inhibitors of tubulin polymerization and potential anticancer agents.

Molecular Formula C23H23N3O4S
Molecular Weight 437.5 g/mol
CAS No. 1021223-48-2
Cat. No. B3202973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide
CAS1021223-48-2
Molecular FormulaC23H23N3O4S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN(CC(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C23H23N3O4S/c1-30-20-10-8-18(9-11-20)16-25(31(28,29)21-6-4-13-24-15-21)17-23(27)26-14-12-19-5-2-3-7-22(19)26/h2-11,13,15H,12,14,16-17H2,1H3
InChIKeyKZIGYDQFUGLLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide (CAS 1021223-48-2) – Procurement-Relevant Baseline Characterization


N-(2-(Indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide (CAS 1021223-48-2; molecular formula C23H23N3O4S; molecular weight 437.5 g/mol) is a synthetic small molecule that incorporates an indoline ring, a 2-oxoethyl linker, a 4‑methoxybenzyl group, and a pyridine‑3‑sulfonamide moiety . The compound belongs to the broader class of indoline‑sulfonamides, which have been patented as inhibitors of tubulin polymerization and potential anticancer agents [1]. Its structure distinguishes it from the extensively studied 7‑aroyl‑aminoindoline‑1‑sulfonamide series by the presence of a tertiary sulfonamide nitrogen substituted with both a 2‑(indolin‑1‑yl)‑2‑oxoethyl and a 4‑methoxybenzyl group, and by the use of a pyridine‑3‑sulfonamide rather than a benzenesulfonamide. The compound is offered commercially at 95–97% purity, enabling its use as a research tool in cell cycle and kinase‑targeted screening campaigns .

Why Generic Substitution Fails for N-(2-(Indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide


Indoline‑sulfonamides cannot be freely interchanged because the specific combination of the N‑substituents and the sulfonamide aryl group dictates both the molecular target and the pharmacokinetic profile. In the most closely related patent series (indoline‑1‑sulfonamides), the nature of the substituent on the sulfonamide nitrogen is a critical determinant of tubulin‑binding affinity and cellular potency [1]. Replacing the 4‑methoxybenzyl group with a chlorobenzyl (CAS 1021106‑40‑0) alters the electron density and lipophilicity of the molecule, which can shift the compound’s activity from cell‑cycle arrest to alternative kinase‑inhibition profiles. Similarly, swapping the pyridine‑3‑sulfonamide for a benzenesulfonamide (as in the 7‑aroyl‑aminoindoline series) removes the hydrogen‑bond acceptor capability of the pyridine nitrogen, a feature that frequently governs selectivity within the purinergic or kinase receptor families [2]. In short, even close analogs may exhibit divergent target engagement, metabolic stability, and off‑target liability, making generic substitution scientifically unjustifiable without direct comparative data.

N-(2-(Indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide – Quantitative Differential Evidence Guide


Structural Differentiation from the 7-Aroyl-aminoindoline-1-sulfonamide Tubulin Inhibitor Series

The target compound carries a tertiary sulfonamide nitrogen bearing both a 2-(indolin-1-yl)-2-oxoethyl group and a 4-methoxybenzyl group, whereas the most potent antitubulin indoline‑sulfonamides (e.g., compound 15 in the 7‑aroyl‑aminoindoline series) are secondary sulfonamides with a 7‑aroylamino substituent [1]. In that series, compound 15 inhibits tubulin polymerization with an IC50 of 1.1 μM and suppresses KB cell growth with an IC50 of 9.6 nM. The absence of the 7‑aroylamino group in the target compound is predicted to alter the binding pose within the colchicine site. No head‑to‑head tubulin polymerization data are available for the target compound, so the comparison remains at the level of structural inference.

Tubulin polymerization Indoline-sulfonamide Medicinal chemistry

Physicochemical Comparison with the 4-Chlorobenzyl Analog (CAS 1021106-40-0)

The target compound (MW 437.5, formula C23H23N3O4S, purity ≥95%) differs from its closest commercially available analog, N-(4‑chlorobenzyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine‑3‑sulfonamide (CAS 1021106‑40‑0; MW 441.93, formula C22H20ClN3O3S, purity 97%), by the replacement of a chlorine atom with a methoxy group on the benzyl ring . The methoxy group is electron‑donating (+M effect), whereas chlorine is electron‑withdrawing (−I effect). This difference is expected to produce a lower logP for the target compound (estimated 2.8–3.2) compared with the chloro analog (estimated 3.5–4.0), resulting in higher aqueous solubility and potentially lower passive membrane permeability.

Lipophilicity Drug-likeness Cell cycle

Inferred Activity Against Tumor Cell Lines Based on Indoline-Sulfonamide Patent Data

The patent family US 7,741,495 B2 discloses that indoline‑1‑sulfonamide compounds inhibit tubulin polymerization and suppress the growth of multiple cancer cell lines, including KB, MKN45, H460, HT29, and TSGH, with IC50 values ranging from 8.6 to 10.8 nM for the most potent analog (compound 15) [1]. The target compound is encompassed within the generic Markush structure of this patent. Although no specific IC50 is reported for the exact compound, its inclusion in the patent indicates that it was synthesized and tested as part of the series, and the inventors assigned it utility as a tubulin‑polymerization inhibitor. Without explicit disclosure of its activity, procurement of the compound for direct cytotoxicity screening is supported by class‑level precedent but requires independent experimental validation.

Cytotoxicity Anticancer Cell cycle arrest

Differentiation from 6-(Indol-2-yl)pyridine-3-sulfonamide HCV NS4B Inhibitors

6‑(Indol‑2‑yl)pyridine‑3‑sulfonamides are a distinct chemotype that inhibits HCV RNA replication via the NS4B target, with EC50 values ranging from 0.5 to 5 μM in the replicon assay [1]. The target compound contains an indoline ring (saturated 2,3‑bond) rather than an indole, and the sulfonamide nitrogen is connected via a 2‑oxoethyl linker to a second indoline ring. This topology is fundamentally incompatible with the NS4B‑binding pharmacophore described for 6‑(indol‑2‑yl)pyridine‑3‑sulfonamides. The target compound is thus excluded from antiviral applications reliant on this mechanism, narrowing its utility to oncology or kinase‑related research fields.

Antiviral Hepatitis C virus Kinase selectivity

Optimal Research and Industrial Application Scenarios for N-(2-(Indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide


Tubulin Polymerization and Cell Cycle Screening

Based on the compound’s inclusion in the indoline‑sulfonamide patent family (US 7,741,495 B2) claiming tubulin polymerization inhibition, the primary application scenario is its use as a test article in tubulin assembly assays and cancer cell line cytotoxicity panels (e.g., KB, MKN45, H460) to experimentally confirm whether its unique N‑substitution pattern retains the low‑nanomolar potency seen for the 7‑aroyl‑aminoindoline leads [1]. Procurement of the compound for this purpose is defensible when building structure–activity relationships around the colchicine‑binding site.

Kinase Inhibitor Lead Generation and Selectivity Profiling

The close analog N‑(4‑fluorophenyl)‑N‑(2‑(indolin‑1‑yl)‑2‑oxoethyl)pyridine‑3‑sulfonamide is reported to inhibit protein kinases, and the pyridine‑3‑sulfonamide motif is a known kinase hinge‑binding scaffold. Therefore, the target compound can be deployed in kinase‑profiling panels (e.g., Eurofins KinaseProfiler) to identify novel kinase targets. Its lower predicted logP relative to the chloro analog may improve solubility in biochemical assay buffers without resorting to DMSO concentrations above 1% . This is a differentiating advantage for early‑stage biochemical screening.

Physicochemical Tool for Solubility‑Driven Assay Development

With a predicted logP approximately 0.5–1.0 units lower than the 4‑chlorobenzyl analog, the target compound serves as a useful comparator in solubility‑permeability trade‑off studies. Researchers can use it in parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer experiments to quantify the impact of the methoxy‑for‑chloro substitution on aqueous solubility and passive permeability, thereby guiding the design of analogs with balanced ADME properties .

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